Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound that features a thiazole ring, a piperazine moiety, and a trifluoromethyl group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various scientific applications.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets for these effects can vary widely depending on the exact structure and substituents of the thiazole derivative.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The exact nature of these interactions and the resulting changes can depend on the specific structure and substituents of the thiazole derivative.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of bacterial growth or the reduction of inflammation .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function or viability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through electrophilic trifluoromethylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazole and piperazine derivatives.
Scientific Research Applications
Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a thiazole ring. This unique structure enhances its lipophilicity, metabolic stability, and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4S2/c1-30-18(27)13-5-7-14(8-6-13)32(28,29)26-11-9-25(10-12-26)19-24-17-15(20(21,22)23)3-2-4-16(17)31-19/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWJJICRXQIWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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